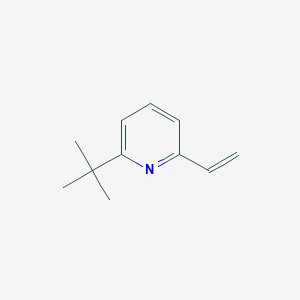
2-(tert-Butyl)-6-vinylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-6-vinylpyridine is an organic compound characterized by a pyridine ring substituted with a tert-butyl group at the 2-position and a vinyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-6-vinylpyridine typically involves the alkylation of 2-bromo-6-vinylpyridine with tert-butyl lithium or tert-butyl magnesium chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butyl group into the pyridine ring, making the process more sustainable and scalable .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(tert-Butyl)-6-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Grignard reagents or organolithium compounds are often used for substitution reactions.
Major Products:
Oxidation: Formation of 2-(tert-butyl)-6-formylpyridine or 2-(tert-butyl)-6-carboxypyridine.
Reduction: Formation of 2-(tert-butyl)-6-vinylpiperidine.
Substitution: Formation of various 2-substituted-6-vinylpyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)-6-vinylpyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug design and synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)-6-vinylpyridine involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The vinyl group can participate in various chemical reactions, further modulating the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
- 2-(tert-Butyl)-6-methylpyridine
- 2-(tert-Butyl)-6-ethylpyridine
- 2-(tert-Butyl)-6-phenylpyridine
Comparison: 2-(tert-Butyl)-6-vinylpyridine is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to its methyl, ethyl, and phenyl analogs. The vinyl group allows for additional functionalization and chemical transformations, making it a versatile compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C11H15N |
|---|---|
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
2-tert-butyl-6-ethenylpyridine |
InChI |
InChI=1S/C11H15N/c1-5-9-7-6-8-10(12-9)11(2,3)4/h5-8H,1H2,2-4H3 |
InChI-Schlüssel |
RXSLNFHLOCSKPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC(=N1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



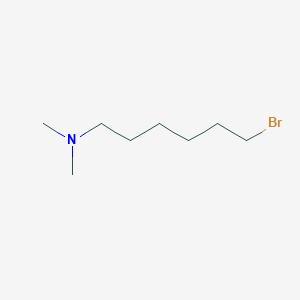
![(S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol](/img/structure/B15250172.png)
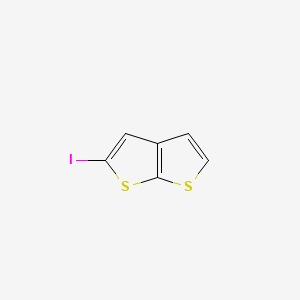
![4-(4-Bromobenzyl)-7-(4-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15250188.png)
![7-Bromothiazolo[4,5-c]pyridine-2-thiol](/img/structure/B15250196.png)
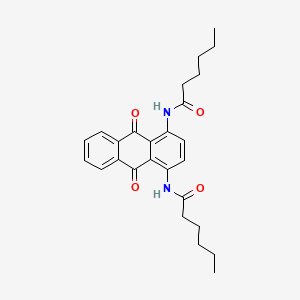
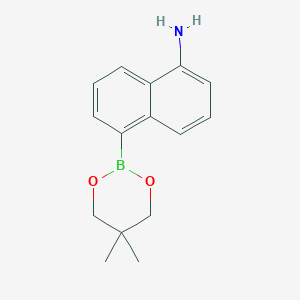
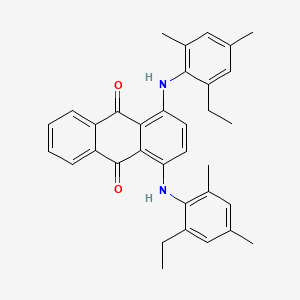
![Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl-](/img/structure/B15250214.png)

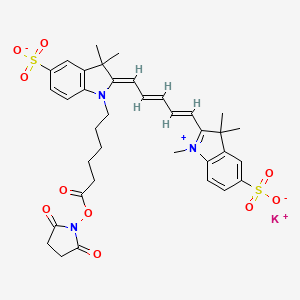
![2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15250227.png)

